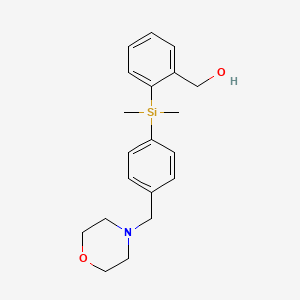

(2-(Dimethyl(4-(morpholinomethyl)phenyl)silyl)phenyl)methanol

Descripción general

Descripción

(2-(Dimethyl(4-(morpholinomethyl)phenyl)silyl)phenyl)methanol is a useful research compound. Its molecular formula is C20H27NO2Si and its molecular weight is 341.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

The compound (2-(Dimethyl(4-(morpholinomethyl)phenyl)silyl)phenyl)methanol , also referred to as compound 1 , is an organosilicon compound that has garnered interest due to its potential biological activities. This article aims to synthesize available research findings on the biological activities associated with this compound, including its antimicrobial properties, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

- Chemical Formula : C19H25NO2Si

- Molecular Weight : 345.49 g/mol

- Structure : The compound features a dimethylsilyl group attached to a phenyl ring that is further substituted with a morpholinomethyl group, contributing to its unique biological activity.

Biological Activity Overview

Research indicates that compounds with similar structures often exhibit significant biological activities, including antimicrobial, antifungal, and anticancer properties. The following sections detail specific biological activities observed in studies involving compound 1 or structurally related analogs.

Antimicrobial Activity

Several studies have evaluated the antimicrobial efficacy of morpholine-containing compounds, suggesting that the presence of a morpholine moiety enhances activity against various pathogens.

Case Study: Antimicrobial Efficacy

A study investigated the antimicrobial properties of several morpholine derivatives against Escherichia coli and Staphylococcus aureus. The results indicated that compounds with a morpholine group exhibited minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL, demonstrating moderate antibacterial activity compared to standard antibiotics like ampicillin and tetracycline .

| Compound | MIC (µg/mL) | Target Pathogen |

|---|---|---|

| Compound 1 | 64 | E. coli |

| Morpholine Derivative A | 32 | S. aureus |

| Morpholine Derivative B | 128 | E. coli |

Structure-Activity Relationship (SAR)

The SAR analysis of morpholine derivatives suggests that modifications on the aromatic ring can significantly influence biological activity. For instance, substituents such as halogens or alkyl groups can enhance or reduce antimicrobial efficacy.

Key Findings:

- Electron-Withdrawing Groups : Introduction of fluorine or chlorine at specific positions on the phenyl ring tends to increase antibacterial activity.

- Alkyl Substituents : The presence of longer alkyl chains generally decreases activity due to steric hindrance .

Antifungal Activity

In addition to antibacterial properties, compounds similar to compound 1 have shown promising antifungal activity against various fungi, including Candida albicans and Aspergillus niger.

Case Study: Antifungal Screening

A recent study evaluated several Mannich base derivatives containing morpholine against opportunistic fungal pathogens. Notably, some derivatives exhibited MIC values as low as 4 µg/mL against Candida albicans, indicating strong antifungal potential .

| Compound | MIC (µg/mL) | Target Fungus |

|---|---|---|

| Compound 1 | 8 | Candida albicans |

| Mannich Base A | 4 | Aspergillus niger |

| Mannich Base B | 16 | Penicillium citrinum |

The proposed mechanisms of action for the biological activities of these compounds include:

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

The compound features a dimethylsilyl group attached to a phenyl ring, which is further substituted with a morpholinomethyl group. This configuration imparts specific reactivity and solubility characteristics that are beneficial in various applications. The presence of the morpholine moiety suggests potential interactions with biological systems, making it a candidate for pharmacological studies.

Medicinal Chemistry

- Drug Development : The compound's structure allows it to interact with biological targets, making it a candidate for drug development. Research has indicated that similar compounds can exhibit anti-inflammatory and analgesic properties by modulating cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response .

- Structure-Activity Relationship Studies : The unique silyl and morpholine groups provide an opportunity to explore structure-activity relationships (SAR) in drug design. Understanding how variations in these groups affect biological activity can lead to the development of more effective therapeutics.

Materials Science

- Silicon-Based Materials : The presence of the silyl group allows for the incorporation of this compound into silicon-based polymers or composites. Such materials can be utilized in various applications ranging from coatings to electronic devices due to their enhanced thermal stability and mechanical properties.

- Nanotechnology : Research into the self-assembly of siloxane compounds has shown potential for creating nanostructured materials. The ability to modify surface properties through such compounds can lead to advancements in sensors and drug delivery systems.

Biological Studies

- Biocompatibility Research : Given its structural components, studies can be conducted on the biocompatibility of this compound with various cell lines. This is particularly relevant for applications in biomedical engineering, where materials must interact safely with biological tissues.

- Toxicological Assessments : Understanding the toxicity profile of (2-(Dimethyl(4-(morpholinomethyl)phenyl)silyl)phenyl)methanol is essential for its application in any biological context. Preliminary studies may focus on its effects on cellular viability and potential mechanisms of toxicity .

Case Studies and Research Findings

Propiedades

IUPAC Name |

[2-[dimethyl-[4-(morpholin-4-ylmethyl)phenyl]silyl]phenyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27NO2Si/c1-24(2,20-6-4-3-5-18(20)16-22)19-9-7-17(8-10-19)15-21-11-13-23-14-12-21/h3-10,22H,11-16H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBAOOXREPHZQBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C1=CC=C(C=C1)CN2CCOCC2)C3=CC=CC=C3CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27NO2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.